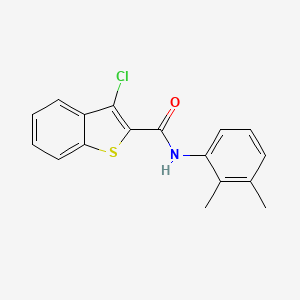

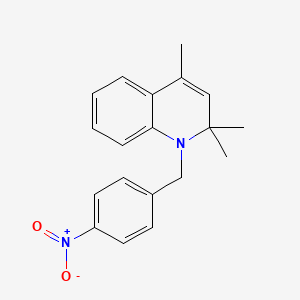

![molecular formula C16H12N2O5 B5552475 2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of isoindole derivatives, including 2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione, has been explored through various methodologies. Notable among these is the palladium-catalyzed aminocarbonylation of o-halobenzoates, which produces 2-substituted isoindole-1,3-diones in good yields. This method tolerates a variety of functional groups, including methoxy, alcohol, ketone, and nitro groups, indicating its versatility for synthesizing a wide range of isoindole derivatives (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure and conformational properties of isoindole diones have been extensively studied using X-ray diffraction, vibrational spectroscopy, and theoretical calculation methods. For example, a study on divalent sulfur substituted phthalimide, closely related to the target compound, provides insights into its structural and conformational properties, employing techniques such as infrared and Raman spectroscopies along with quantum chemical calculations (Torrico-Vallejos et al., 2010).

Chemical Reactions and Properties

Isoindole-1,3-diones engage in various chemical reactions, reflecting their reactivity and functional versatility. The reactions of 2-hydroxyisoindole-, isoindoline-, and indane-1,3-dione with stable and active phosphonium ylides, for instance, highlight the potential of isoindole diones to undergo transformations leading to new compounds with potential applications in materials science and pharmaceuticals (Maigali, Soliman, & Moharam, 2013).

Physical Properties Analysis

The physical properties of isoindole diones, such as melting points, solubility, and crystallinity, are crucial for their application in various domains. These properties are often determined through experimental studies, including crystallography and spectroscopy. For instance, the crystal and molecular structure analysis of 2-(4-ethoxyphenyl)isoindoline-1,3-dione sheds light on its non-planar molecular structure and intermolecular hydrogen bonding patterns, which influence its physical properties and intermolecular interactions (Duru et al., 2018).

Chemical Properties Analysis

The chemical properties of isoindole-1,3-diones, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and photochemical behavior, are of significant interest. These properties are influenced by the compound's molecular structure and substituents. For example, the excited-state intramolecular proton transfer (ESIPT) inspired fluorescent derivatives of isoindole show sensitivity to solvent polarity, highlighting the impact of molecular modifications on the chemical properties of isoindole derivatives (Deshmukh & Sekar, 2015).

科学的研究の応用

Palladium-catalyzed Synthesis

The palladium-catalyzed aminocarbonylation of o-halobenzoates produces 2-substituted isoindole-1,3-diones, including those with nitro groups, showcasing a one-step approach to this important class of heterocycles. This methodology is significant for synthesizing various functionalized isoindole-1,3-diones with potential applications in materials science and pharmaceutical research (Worlikar & Larock, 2008).

Unusual Nitro Group Shift

An unusual shift of a nitro group in phenylhydrazo-β-diketone was observed, leading to the formation of new compounds with potential applications in coordination chemistry and material sciences. This study highlights the versatility of nitro-substituted isoindole derivatives in synthesizing complex metal-organic structures (Kopylovich et al., 2011).

Optoelectronic Applications

A study on the synthesis and computational analysis of novel acridin-isoindoline-1,3-dione derivatives, including those with methoxy groups, demonstrated their potential in optoelectronics. These compounds exhibit high thermal stability and promising properties as fluorescent compounds, indicating their utility in developing new materials for optoelectronic devices (Mane et al., 2019).

Chemosensor Development

Derivatives of isoindole-1,3-dione have been explored as chemosensors for detecting biologically and environmentally significant ions. For instance, substituted aryl hydrazones of β-diketones have shown reversible sensing capabilities for Co2+, highlighting the role of these compounds in developing new chemosensors (Subhasri & Anbuselvan, 2014).

Pharmaceutical Research

Isoindole-1,3-dione derivatives have been investigated for their inhibitory effects on enzymes like AChE, which is involved in Alzheimer’s disease. These studies provide insights into designing new therapeutic agents based on isoindole-1,3-dione structures for treating neurological disorders (Andrade-Jorge et al., 2018).

特性

IUPAC Name |

2-[3-(methoxymethyl)phenyl]-4-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c1-23-9-10-4-2-5-11(8-10)17-15(19)12-6-3-7-13(18(21)22)14(12)16(17)20/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEWXZHLXXPWDRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aR*,7aS*)-1-methyl-4-(5-methyl-2-phenyl-3-furoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5552395.png)

![ethyl 5-acetyl-2-[(4-fluorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5552402.png)

![2-{2-[(allylamino)methyl]-4,6-dichlorophenoxy}acetamide hydrochloride](/img/structure/B5552409.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)